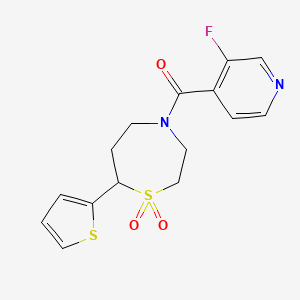

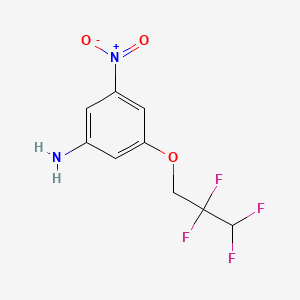

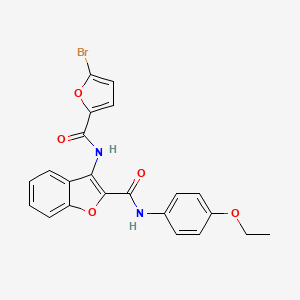

![molecular formula C19H17NOS B2409495 1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-ethanone CAS No. 400074-46-6](/img/structure/B2409495.png)

1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-ethanone

カタログ番号 B2409495

CAS番号:

400074-46-6

分子量: 307.41

InChIキー: ARNBAMWIAKKXEF-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-{4-Methyl-2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}-1-ethanone, also known as MMQ, is a synthetic compound that belongs to the quinoline family. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.

科学的研究の応用

Antituberculosis and Cytotoxicity Studies

- Research Focus: Investigation of 3-heteroarylthioquinoline derivatives for antituberculosis and cytotoxicity.

- Findings: Synthesis of derivatives using Friedlander annulation showed significant activity against Mycobacterium tuberculosis. Two compounds in particular exhibited high activity and low toxicity to mouse fibroblasts (Selvam et al., 2011).

Potential Antileukotrienic Agents

- Research Focus: Synthesis of compounds as potential antileukotrienic drugs.

- Findings: Special conditions and catalysts were used to synthesize (2E)‐2‐methyl‐3‐(4‐{[4‐(quinolin‐2‐ylmethoxy)phenyl]sulfanyl}phenyl)prop‐2‐enoic acid and related compounds. They showed potential for inhibiting platelet aggregation (Jampílek et al., 2004).

Antioxidant and Antibacterial Properties

- Research Focus: Exploring antioxidant and antibacterial activities of novel sulfanyl derivatives.

- Findings: Synthesized compounds exhibited significant antioxidant activity and potential for antibacterial applications (Sarac et al., 2020).

Wine Chemistry: Oxidation Intermediates

- Research Focus: Study of quinones as reactive electrophilic oxidation intermediates in wine.

- Findings: Investigation into how quinones react with various wine nucleophiles, providing insight into the protective effect of antioxidant compounds in wine (Nikolantonaki & Waterhouse, 2012).

Spectroscopic Properties and Biological Activities

- Research Focus: Characterization and biological activities of specific quinoline derivatives.

- Findings: The compound displayed antibacterial and antioxidant activities at different levels, confirmed by quantum chemical calculations (Sarac, 2020).

Catalytic Behavior in Polymerization

- Research Focus: Synthesis of quinoxalinyl-6-iminopyridines and their catalytic behavior.

- Findings: The compounds showed good catalytic activities for ethylene reactivity, indicating potential in polymer synthesis (Sun et al., 2007).

Antimicrobial Activity of 1,2,3-Triazoles

- Research Focus: Synthesis of substituted 1,2,3-triazoles and their antimicrobial activity.

- Findings: These compounds were effective against various microbes, showing promise as antimicrobial agents (Holla et al., 2005).

Plant Growth Promoting Effects

- Research Focus: Synthesis of novel quinolinyl chalcones and their effects on plant growth.

- Findings: The compounds exhibited positive effects on the growth of certain crops, suggesting agricultural applications (Hassan et al., 2020).

Anti-Cancer Agents

- Research Focus: Discovery of new compounds as potential anti-cancer agents.

- Findings: Certain derivatives showed high antiproliferative activity, suggesting potential in cancer treatment (Via et al., 2008).

Antioxidant and Anti-Diabetic Agents

- Research Focus: Synthesis and evaluation of chloroquinoline derivatives as antioxidants and anti-diabetics.

- Findings: These compounds showed promising antioxidant and anti-diabetic properties, indicating potential in medical applications (Murugavel et al., 2017).

特性

IUPAC Name |

1-[4-methyl-2-(4-methylphenyl)sulfanylquinolin-3-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NOS/c1-12-8-10-15(11-9-12)22-19-18(14(3)21)13(2)16-6-4-5-7-17(16)20-19/h4-11H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNBAMWIAKKXEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C(=C2C(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

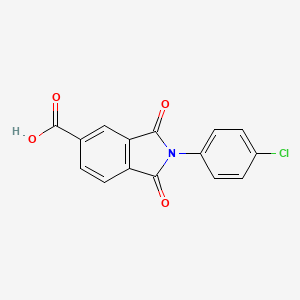

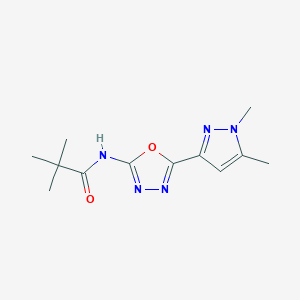

![3-[(6-Methyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2409421.png)

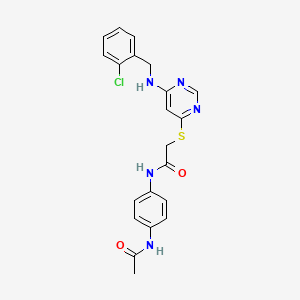

![2-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl fluoride](/img/structure/B2409423.png)